9-(1,3-Dioxolan-2-YL)nonan-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59014-59-4 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
9-(1,3-dioxolan-2-yl)nonan-1-ol |
InChI |
InChI=1S/C12H24O3/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12/h12-13H,1-11H2 |
InChI Key |
YEVNJXUNTJXFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCCCCO |
Origin of Product |
United States |
Mechanistic Studies and Chemical Transformations of 9 1,3 Dioxolan 2 Yl Nonan 1 Ol
Investigations into the Reactivity of the 1,3-Dioxolane (B20135) Acetal (B89532)
The 1,3-dioxolane group is a key structural feature, serving as a protecting group for a carbonyl functionality. Its reactivity, particularly its stability and cleavage under various conditions, is of significant interest in organic synthesis.
Acid-Catalyzed Hydrolysis Mechanisms of Dioxolanes
The hydrolysis of dioxolanes, including the one present in 9-(1,3-dioxolan-2-yl)nonan-1-ol, is a fundamental acid-catalyzed reaction that regenerates the original carbonyl compound and diol. The generally accepted mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion intermediate. nih.govresearchgate.net This intermediate is then attacked by water, and subsequent deprotonation yields the parent aldehyde or ketone and ethylene (B1197577) glycol. nih.govresearchgate.net General acid catalysis has been observed in the hydrolysis of certain 1,3-dioxolanes. nih.govacs.orgacs.org
The rate of acid-catalyzed hydrolysis of acetals is significantly influenced by both electronic and steric factors. These factors primarily affect the stability of the key carboxonium ion intermediate formed during the rate-determining step. nih.govresearchgate.net
Electronic Effects:
Electron-donating groups attached to the acetal carbon (C2 of the dioxolane ring) stabilize the positively charged carboxonium ion intermediate, thereby accelerating the rate of hydrolysis. nih.govresearchgate.net
Conversely, electron-withdrawing groups destabilize this intermediate, leading to a slower hydrolysis rate. nih.gov
Studies on benzylidene acetals have shown a strong correlation between the electronic nature of substituents on the aromatic ring and the hydrolysis rate, with a Hammett ρ value of approximately -4.06, indicating a substantial buildup of positive charge in the transition state, similar to an SN1-type reaction. nih.gov
Steric Effects:
Steric hindrance around the acetal carbon can influence the rate of hydrolysis. Increased steric bulk can either accelerate the rate by relieving ground-state strain or decelerate it by hindering the approach of the catalyst or solvent molecules.
The stability of the carboxonium ion intermediate also plays a crucial role. The hydrolysis rate generally follows the order of stability of the corresponding carbocation (tertiary > secondary > primary). nih.gov
Ring size and conformation also impact hydrolysis rates. For instance, 1,3-dioxanes (six-membered rings) are generally more stable than 1,3-dioxolanes (five-membered rings). organic-chemistry.orgacs.org The chair conformation of 1,3-dioxanes is more stable than the envelope or twist conformations of 1,3-dioxolanes, influencing their reactivity. thieme-connect.de
| Factor | Effect on Carboxonium Ion Stability | Consequence on Hydrolysis Rate |
| Electron-Donating Groups | Stabilization | Acceleration nih.gov |
| Electron-Withdrawing Groups | Destabilization | Deceleration nih.gov |
| Increased Steric Hindrance | Variable (can relieve strain or hinder attack) | Can be accelerated or decelerated |
| Tertiary vs. Secondary Carbon | Higher Stability | Faster for ketals vs. acetals nih.gov |
Water is a crucial participant in the hydrolysis of dioxolanes, acting as the nucleophile that attacks the carboxonium ion intermediate. gla.ac.uk The concentration of water in the reaction medium can significantly affect the equilibrium and rate of the deacetalization reaction. organic-chemistry.org Deprotection is often carried out in wet solvents or aqueous acid solutions to drive the reaction towards the cleavage products. organic-chemistry.org
The choice of solvent can also influence the hydrolysis pathway. While aqueous acidic conditions are standard, deprotection can also be achieved in wet nitromethane (B149229) or acetone (B3395972). organic-chemistry.org The use of organic solvents can sometimes be necessary for the solubility of the substrate. However, many chemocatalysts used for deprotection are sensitive to water and perform better in organic solvents. nih.gov In some cases, extractive distillation with a suitable solvent like ethylene glycol can be employed to remove water and purify the dioxolane. google.com The use of protic ionic liquids in aqueous media has also been explored as a "green" strategy for the hydrolytic cleavage of acetals, where the ionic liquid can play a dual role in activating the dioxolane. researchgate.netresearchgate.net
Alternative Ring-Opening and Cleavage Pathways for Dioxolanes
Beyond acid-catalyzed hydrolysis, 1,3-dioxolanes can undergo various other ring-opening and cleavage reactions, often promoted by specific reagents. These alternative pathways expand the synthetic utility of the dioxolane moiety.
Reductive Cleavage: Dioxolanes can be reductively cleaved to yield ethers. For example, treatment with reagents like diisobutylaluminium hydride (DIBALH) or sodium cyanoborohydride (NaBHCN) in the presence of a Lewis acid can lead to the regioselective opening of the acetal ring to form a mono-protected diol. researchgate.net Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165), has been used for the reductive deprotection of 1,3-dioxolanes to the corresponding aldehydes or ketones, or with concomitant reduction to the corresponding alcohols. rsc.orgrsc.org
Oxidative Cleavage: Strong oxidizing agents can cleave dioxolanes. organic-chemistry.org
Reaction with Lewis Acids: Strong Lewis acids can promote the cleavage of acetals and may enhance their sensitivity towards oxidants. organic-chemistry.org
Radical Reactions: A thiol-promoted, metal-free radical addition of 1,3-dioxolane to imines has been developed to synthesize protected α-amino aldehydes. organic-chemistry.org
Polymerization: In the presence of cationic initiators, 1,3-dioxolane can undergo ring-opening polymerization to form poly(dioxolane). This process is, however, prone to cyclization of the polymer chains. rsc.org
Unusual Ring Opening: In specific cases, such as with γ-hydroxy α,β-acetylenic aldehyde dimers, the 1,3-dioxolane ring can be opened by the action of ethylenediamine. researchgate.net
The Dioxolane Group as a Protecting Group: Formation and Selective Deprotection
The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones in multistep organic synthesis due to its stability under a variety of conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.orgrsc.org
Formation: Dioxolanes are typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. wikipedia.org A common procedure involves refluxing the reactants in a solvent like toluene (B28343) with a catalytic amount of an acid such as p-toluenesulfonic acid, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards acetal formation. organic-chemistry.org
Deprotection: The removal of the dioxolane protecting group is most commonly achieved by acid-catalyzed hydrolysis. rsc.org However, the sensitivity of other functional groups in the molecule to acidic conditions often necessitates the use of milder and more selective methods. rsc.org A variety of reagents have been developed for this purpose, including:
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)
Cerium(III) chloride (CeCl₃)
Samarium(III) chloride (SmCl₃)
Iron(III) chloride (FeCl₃)
Iodine in acetone rsc.org
Erbium(III) triflate (Er(OTf)₃) organic-chemistry.org
Indium(III) triflate (In(OTf)₃) organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water organic-chemistry.orgwikipedia.org
Bismuth nitrate pentahydrate researchgate.net
Anodic deprotection using N-hydroxyphthalimide as a mediator rsc.org
The choice of deprotection method depends on the specific substrate and the presence of other functional groups.
Achieving chemoselective deprotection of a dioxolane in the presence of other acid-sensitive functional groups is a significant challenge in organic synthesis. The development of mild and selective reagents is crucial for the successful synthesis of complex molecules.
Several methods have been reported to achieve chemoselective deprotection:
Nickel Boride: This reagent has been shown to chemoselectively deprotect dioxolanes while leaving halo, alkoxy, and methylenedioxy groups unaffected. rsc.orgrsc.org
Iodine in Acetone: This system allows for the deprotection of acetals and ketals under neutral conditions, tolerating double bonds, hydroxyl groups, acetate (B1210297) groups, and even highly acid-sensitive groups like furyl and tert-butyl ethers. organic-chemistry.org
Bismuth Salts: Bismuth nitrate pentahydrate has been used for the chemoselective deprotection of acetals. researchgate.net Similarly, bismuth trichloride (B1173362) can chemoselectively deprotect acetonides. researchgate.net
Cerium(III) Triflate: This Lewis acid can be used in wet nitromethane at nearly neutral pH for the chemoselective cleavage of acetals and ketals. organic-chemistry.org
Ionic Liquids: Protic ionic liquids have been used for the selective deprotection of the 5,6-isopropylidene moiety in di-O-isopropylidene hexose (B10828440) derivatives without affecting the 1,2-protected group. researchgate.net
The following table summarizes some chemoselective deprotection methods and the functional groups they tolerate.
| Reagent/System | Tolerated Functional Groups |
| Nickel Boride | Halo, alkoxy, methylenedioxy rsc.orgrsc.org |
| Iodine/Acetone | Double bonds, hydroxyls, acetates, furyl groups, tert-butyl ethers organic-chemistry.org |
| Bismuth Nitrate Pentahydrate | TBDMS ethers, THP ethers researchgate.net |
| Cerium(III) Triflate | Various acid-sensitive groups due to near-neutral conditions organic-chemistry.org |
| Protic Ionic Liquids | TBDMS ethers, N-Boc, double bonds, glycosidic linkages researchgate.net |
Transformations of the Primary Alcohol Functionality
The primary alcohol at the C1 position of this compound is a key site for chemical modification. Its reactivity can be selectively harnessed through oxidation, reduction, and derivatization, often with the dioxolane ring remaining intact.
Selective Oxidation and Reduction Reactions of the Primary Alcohol
The selective oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 9-(1,3-dioxolan-2-yl)nonanal, or the carboxylic acid, 9-(1,3-dioxolan-2-yl)nonanoic acid, depending on the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the conversion of primary alcohols to aldehydes, while stronger oxidants like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will typically lead to the carboxylic acid. The dioxolane group is generally stable under these oxidative conditions.
Conversely, while the primary alcohol is already in its most reduced state, chemical transformations of derivatives of the hydroxyl group can involve reduction. For example, if the alcohol is first converted to a leaving group such as a tosylate or mesylate, it can then be reduced to an alkyl group, although this is a less common transformation for this specific compound. More relevant is the reduction of the corresponding aldehyde or carboxylic acid back to the primary alcohol. Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for this purpose. Notably, studies on related (1,3-dioxolan-2-yl)furancarboxylates have shown that reduction with lithium aluminum hydride can proceed with the preservation of the dioxolane ring. researchgate.net
Table 1: Selective Oxidation and Reduction Reactions of the Primary Alcohol Moiety
| Transformation | Reagent(s) | Product | Notes |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | 9-(1,3-dioxolan-2-yl)nonanal | Mild conditions preserve the dioxolane group. |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4) | 9-(1,3-dioxolan-2-yl)nonanoic acid | Stronger conditions are required. |
| Reduction of Aldehyde | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | This compound | The dioxolane ring is typically stable. researchgate.net |
| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH4), Borane (B79455) (BH3) | This compound | Powerful reducing agents are necessary. |
Intermolecular and Intramolecular Reactivity Between Dioxolane and Alcohol Moieties
The presence of both a dioxolane and a primary alcohol on the same carbon chain allows for the possibility of reactions that involve both functional groups, either through intermolecular or intramolecular pathways.
Controlled Chemical Transformations in Bifunctional Architectures
While direct intramolecular reactions between the primary alcohol and the dioxolane in this compound are not commonly reported due to the significant distance separating them, the bifunctional nature of the molecule is synthetically advantageous. The dioxolane serves as a protecting group for a carbonyl functionality, allowing for selective reactions at the distal alcohol.
For instance, the dioxolane can be hydrolyzed under acidic conditions to reveal the parent aldehyde, 10-oxodecan-1-ol. This deprotection can be performed selectively, leaving the alcohol group intact. Subsequently, the newly deprotected aldehyde can undergo further transformations.
In a hypothetical intramolecular scenario, if the carbon chain were to be modified to bring the alcohol and dioxolane into closer proximity, intramolecular cyclization or rearrangement reactions could be envisioned. However, for the C9 chain in the title compound, such reactions are sterically and entropically disfavored.
The controlled transformation of such bifunctional architectures is a cornerstone of complex molecule synthesis, where the selective protection and deprotection of functional groups is paramount. The 1,3-dioxolane group is a classic example of a protecting group for aldehydes and ketones, prized for its stability to a wide range of reagents, including many oxidizing and reducing agents, as well as organometallic reagents.
Theoretical and Computational Approaches
Theoretical and computational chemistry offer powerful tools to understand the molecular properties of this compound. These methods provide insights into the stability, reactivity, and conformational landscape of the molecule.
Quantum chemical studies, particularly using Density Functional Theory (DFT), are instrumental in examining the stability and reactivity of the 1,3-dioxolane ring. The conformation of the five-membered dioxolane ring is a key determinant of its stability. The most stable conformations for the 1,3-dioxolane ring are typically the envelope (or twisted) conformations, which minimize torsional strain compared to a planar arrangement. dalalinstitute.com The stability of the dioxolane ring in this compound is influenced by the long nonyl alcohol chain.
The reactivity of the dioxolane ring is centered around the acetal functionality. The oxygen atoms in the ring can be protonated under acidic conditions, which can lead to ring-opening reactions. libretexts.org Computational studies can model the reaction pathways and transition states for such reactions, providing valuable information on the kinetic and thermodynamic feasibility of these processes. The stability of the dioxolane ring is also influenced by stereoelectronic effects, such as the anomeric effect, where the lone pair of electrons on the oxygen atoms interacts with the antibonding orbital of the adjacent C-O bond. nih.gov
| Property | Description |
| Ring Conformation | The 1,3-dioxolane ring typically adopts a non-planar, twisted or envelope conformation to alleviate torsional strain. |
| Stability | The stability is influenced by the substitution pattern and stereoelectronic effects like the anomeric effect. The long alkyl chain in this compound can influence the conformational preference of the ring. |
| Reactivity | The acetal group is susceptible to hydrolysis under acidic conditions, leading to ring opening. Computational models can predict the activation energies for these reactions. |
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal the conformational changes in the long alkyl chain and the dioxolane ring in different environments, such as in solution or in the solid state. biorxiv.orgrsc.org
A significant advantage of computational chemistry is the ability to predict spectroscopic parameters, which can then be compared with experimental data. For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts, as well as its vibrational frequencies (FT-IR and FT-Raman). nih.govresearchgate.net
By calculating the energies of different conformers, it is possible to determine the most stable conformations of the molecule. The predicted spectroscopic parameters for these stable conformers can then be compared with the experimental spectra to identify the dominant conformation in solution. This combined computational and experimental approach is a powerful tool for conformational analysis. nih.gov
| Parameter | Computational Method | Predicted Information |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method with DFT | Provides predicted ¹H and ¹³C NMR chemical shifts for different conformers. |
| Vibrational Frequencies | DFT calculations | Predicts the positions and intensities of IR and Raman bands. |
| Conformational Energy | DFT or other high-level ab initio methods | Determines the relative stability of different conformers. |
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Advanced spectroscopic techniques are essential for the detailed structural and mechanistic elucidation of this compound.
High-resolution NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a wealth of information.
The ¹H NMR spectrum would show characteristic signals for the protons of the dioxolane ring, the nonyl chain, and the hydroxyl group. The chemical shifts and coupling constants of the dioxolane protons can provide information about the conformation of the ring. chemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to assign all the proton and carbon signals unambiguously.
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of different protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule. acs.org For example, NOE correlations between the protons of the dioxolane ring and the adjacent methylene (B1212753) group of the nonyl chain can help to define the orientation of the chain with respect to the ring.
| NMR Technique | Information Obtained |
| ¹H NMR | Chemical shifts and coupling constants of protons, providing information on the electronic environment and connectivity. |
| ¹³C NMR | Chemical shifts of carbon atoms, indicating the carbon skeleton. |
| COSY | Shows correlations between coupled protons, helping to trace out the spin systems in the molecule. |
| HSQC | Correlates proton and carbon signals, aiding in the assignment of the carbon spectrum. |
| NOESY | Reveals through-space interactions between protons, providing information on the 3D structure and conformation. nih.gov |
For this compound, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. The characteristic C-O stretching vibrations of the acetal group in the dioxolane ring would be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹. nist.govresearchgate.netresearchgate.netnist.gov
The FT-Raman spectrum would complement the FT-IR data. The C-C stretching vibrations of the nonyl chain and the symmetric vibrations of the dioxolane ring are often more prominent in the Raman spectrum. By comparing the experimental vibrational spectra with the frequencies calculated using DFT, a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure. researchgate.net
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| C-H Stretch (alkyl) | 2850-3000 | 2850-3000 |
| C-O Stretch (acetal) | 1000-1200 | Stronger in Raman |
| C-C Stretch | Fingerprint region | Stronger in Raman |
Computational Chemistry and Advanced Spectroscopic Investigations
Spectroscopic and Structural Analysis
The unambiguous determination of the absolute stereochemistry of chiral molecules is a critical aspect of chemical research. For a molecule such as 9-(1,3-dioxolan-2-yl)nonan-1-ol, which contains a stereocenter at the C9 position, chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer powerful tools for assigning the absolute configuration of its enantiomers. acs.orgresearchgate.net These techniques, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, provide detailed three-dimensional structural information when combined with quantum chemical calculations. saschirality.org
Vibrational Circular Dichroism (VCD) measures the difference in absorbance of left and right circularly polarized infrared light during vibrational transitions. nih.gov The resulting VCD spectrum is highly sensitive to the molecular conformation and absolute configuration of a chiral molecule. rsc.org For a flexible molecule like this compound, with its long alkyl chain and rotatable bonds, a thorough conformational analysis is a prerequisite for the reliable prediction of its VCD spectrum. acs.orgsci-hub.se This computational process involves identifying all low-energy conformers of the molecule, as the experimentally observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers in solution. researchgate.netnumberanalytics.com
The standard approach for stereochemical assignment using VCD involves the following steps:
Conformational Search: A systematic search for all possible conformations of the (R) or (S) enantiomer of this compound is performed using computational methods such as molecular mechanics or density functional theory (DFT). numberanalytics.com
Geometry Optimization and Frequency Calculation: The geometries of the identified low-energy conformers are optimized, and their vibrational frequencies, dipole strengths (for the IR spectrum), and rotational strengths (for the VCD spectrum) are calculated using DFT, often with a functional like B3LYP and a suitable basis set. dtic.miluni-muenchen.de
Spectral Simulation: The calculated frequencies and rotational strengths for each conformer are used to generate a simulated VCD spectrum. These individual spectra are then averaged based on the calculated Boltzmann populations of the conformers at a given temperature to produce the final theoretical VCD spectrum. researchgate.net
Comparison and Assignment: The theoretical VCD spectrum of one enantiomer (e.g., the (R)-enantiomer) is compared with the experimentally measured VCD spectrum. A good agreement between the experimental and theoretical spectra allows for the confident assignment of the absolute configuration of the enantiomer under investigation. If the spectra are mirror images, the opposite enantiomer is present. researchgate.net
Electronic Circular Dichroism (ECD) operates on similar principles but measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. nih.gov ECD is particularly useful for molecules containing chromophores. nih.gov While the alcohol and dioxolane moieties in this compound are not strong chromophores, they do have electronic transitions that can give rise to an ECD spectrum. The stereochemical assignment using ECD follows a parallel path to that of VCD, involving time-dependent density functional theory (TD-DFT) to calculate the excited-state properties and simulate the ECD spectrum. nih.govresearchgate.netacs.org The comparison of the experimental ECD spectrum with the Boltzmann-averaged theoretical spectrum allows for the determination of the absolute configuration. researchgate.net
Disclaimer: The following data tables are hypothetical and for illustrative purposes only. As of the latest literature search, specific experimental and computational chiroptical data for this compound has not been published. The tables are designed to demonstrate how such data would be presented in a research context.
Hypothetical Data Table 1: Comparison of Experimental and Calculated VCD Data for (S)-9-(1,3-Dioxolan-2-YL)nonan-1-OL
| Frequency (cm⁻¹) | Experimental ΔƐ (x 10⁻⁵) | Calculated ΔƐ (x 10⁻⁵) | Vibrational Assignment |
| 2960 | +5.2 | +4.8 | C-H asymmetric stretch |
| 2875 | -3.1 | -2.9 | C-H symmetric stretch |
| 1450 | +1.5 | +1.8 | CH₂ scissoring |
| 1380 | -0.9 | -1.1 | C-H bending |
| 1125 | +8.7 | +9.1 | C-O-C stretch (dioxolane) |
| 1050 | -6.4 | -6.0 | C-O stretch (alcohol) |
Hypothetical Data Table 2: Comparison of Experimental and Calculated ECD Data for (S)-9-(1,3-Dioxolan-2-YL)nonan-1-OL
| Wavelength (nm) | Experimental ΔƐ (M⁻¹cm⁻¹) | Calculated ΔƐ (M⁻¹cm⁻¹) | Electronic Transition |
| 215 | +0.85 | +0.92 | n → σ* (alcohol) |
| 198 | -1.20 | -1.15 | n → σ* (dioxolane) |
Biocatalytic Transformations of 9 1,3 Dioxolan 2 Yl Nonan 1 Ol and Analogues
Enzyme-Mediated Functionalization of Primary Alcohols
The enzymatic oxidation of primary alcohols is a cornerstone of green chemistry, providing a selective route to aldehydes or carboxylic acids without the need for harsh chemical oxidants. researchgate.netmdpi.com Two main classes of enzymes, alcohol dehydrogenases and alcohol oxidases, are predominantly used for these transformations. mdpi.com
Applications of Alcohol Dehydrogenases in Selective Oxidation and Reduction
Alcohol dehydrogenases (ADHs; EC 1.1.1.1) are a versatile class of oxidoreductases that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones. mdpi.comnih.gov This reaction is dependent on a nicotinamide (B372718) cofactor, typically nicotinamide adenine (B156593) dinucleotide (NAD⁺) or its phosphorylated form (NADP⁺), which acts as the hydride acceptor. youtube.com The reaction is reversible, meaning the same enzyme can catalyze the reduction of a carbonyl compound to an alcohol using the reduced cofactor (NADH or NADPH). nih.gov
The primary challenge in using ADHs for oxidation is the need to regenerate the expensive cofactor. To drive the equilibrium toward the oxidized product, the NADH produced must be continuously re-oxidized to NAD⁺. This can be achieved through several methods, including enzyme-coupled systems (e.g., using lactate (B86563) dehydrogenase or formate (B1220265) dehydrogenase) or substrate-coupled approaches where a sacrificial cosubstrate like acetone (B3395972) is reduced. researchgate.netmdpi.com
ADHs have been shown to be active on a wide range of substrates, including long-chain primary alcohols, which are structural analogues of 9-(1,3-dioxolan-2-yl)nonan-1-ol. For instance, yeast alcohol dehydrogenases (ADH I and ADH II) have demonstrated activity with alcohols up to 1-decanol. nih.gov The catalytic mechanism involves a zinc cation in the active site that polarizes the alcohol's oxygen atom, facilitating a proton transfer and subsequent hydride transfer to the NAD⁺ cofactor. youtube.com This process allows for the highly selective oxidation of a primary alcohol to an aldehyde under neutral pH and ambient temperature, conditions that would preserve an acid-sensitive protecting group like a dioxolane. mdpi.comorganic-chemistry.org
Alcohol Oxidases for Specific Transformations
Alcohol oxidases (AlcOs; EC 1.1.3.13) represent an alternative to ADHs for the oxidation of primary alcohols. nih.gov Unlike ADHs, AlcOs utilize molecular oxygen (O₂) as the terminal electron acceptor, making the oxidation reaction essentially irreversible. nih.gov This eliminates the need for cofactor regeneration systems. acsgcipr.org The reaction produces an aldehyde and hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. acsgcipr.org
There are several classes of AlcOs, including flavin-dependent and copper-dependent radical oxidases, which are capable of oxidizing fatty and long-chain alcohols. mdpi.comnih.gov The production of H₂O₂, however, can be detrimental as it can deactivate the enzyme. acsgcipr.org This issue is commonly addressed by adding a second enzyme, catalase, to the reaction mixture, which catalyzes the disproportionation of H₂O₂ into water and oxygen. acsgcipr.org The use of AlcOs is particularly relevant for the flavors and fragrances industry for the production of fatty aldehydes from their corresponding alcohols. nih.gov Their ability to selectively oxidize primary alcohols to aldehydes without over-oxidation to the carboxylic acid makes them suitable candidates for transforming molecules like this compound. acsgcipr.org
Table 1: Comparison of Key Features of Alcohol Dehydrogenases (ADHs) and Alcohol Oxidases (AlcOs) for Primary Alcohol Oxidation
| Feature | Alcohol Dehydrogenase (ADH) | Alcohol Oxidase (AlcO) |
| Cofactor/Oxidant | NAD⁺ or NADP⁺ | Molecular Oxygen (O₂) |
| Reaction Reversibility | Reversible (Oxidation and Reduction) | Irreversible (Oxidation only) |
| Byproducts | NADH or NADPH | Hydrogen Peroxide (H₂O₂) |
| Cofactor Regeneration | Required for preparative oxidation | Not required |
| Key Advantage | Versatility for both oxidation and reduction | No need for expensive cofactors; high driving force |
| Key Challenge | Cost and complexity of cofactor regeneration | Enzyme deactivation by H₂O₂ byproduct |
Biocatalytic Strategies for Dioxolane-Containing Substrates
The dioxolane group is a cyclic acetal (B89532) commonly used in organic synthesis as a protecting group for aldehydes and ketones. organic-chemistry.org A critical feature of this group is its stability under neutral to strongly basic conditions but its rapid hydrolysis (cleavage) under acidic conditions. organic-chemistry.orgacs.org This characteristic makes biocatalysis an ideal strategy for transforming molecules containing this moiety, as most enzymatic reactions are performed in aqueous buffers at or near neutral pH. researchgate.net
While direct enzymatic modification of the dioxolane ring itself is not the primary goal, the compatibility of various enzymes with this functional group is crucial. Research on chemoenzymatic cascades has demonstrated that enzymes can operate effectively in reaction systems where dioxolanes are present. For example, a two-step enzyme cascade using an alcohol dehydrogenase to produce a chiral diol was successfully integrated with a subsequent chemical step to form a dioxolane, all within the same organic solvent. researchgate.netnih.gov This demonstrates the tolerance of the biocatalyst to the presence of the dioxolane product.
The strategy for a substrate like this compound would involve selecting an enzyme (an ADH or AlcO) that acts specifically on the primary alcohol group. The mild reaction conditions (e.g., pH 7-8, room temperature) would ensure the stability of the acid-labile dioxolane group at the other end of the molecule, preventing its premature deprotection. researchgate.netorganic-chemistry.org This high level of chemoselectivity, which avoids tedious protection-deprotection steps, is a significant advantage of biocatalysis over many traditional chemical methods. researchgate.net
Table 2: Example of a Chemoenzymatic Cascade Involving Dioxolane Formation
| Reaction Sequence | Catalyst(s) | Solvent | Key Finding | Reference |
| 1. Enzymatic production of a chiral diol from an aldehyde | Benzaldehyde lyase, Alcohol dehydrogenase (ADH) | Cyclopentyl methyl ether (CPME) | Enzymes are active in an organic solvent suitable for the subsequent chemical step. | researchgate.net |
| 2. Chemical conversion of the diol to a dioxolane | Ruthenium molecular catalyst | Cyclopentyl methyl ether (CPME) | A complete chemoenzymatic cascade to form dioxolanes can be run in a single organic medium, showing enzyme compatibility. | researchgate.netnih.gov |
Enzyme Engineering and Immobilization for Enhanced Biocatalytic Performance
To overcome the limitations of naturally occurring enzymes and adapt them for industrial processes, enzyme engineering and immobilization are widely used strategies. These techniques can improve an enzyme's stability, activity, substrate specificity, and reusability. acs.org
Enzyme engineering, through methods like directed evolution or rational design, can tailor biocatalysts for specific purposes. For example, an alcohol oxidase was engineered to exhibit a 20-fold increased catalytic rate (kcat) and a 20°C increase in thermal stability for the oxidation of a primary alcohol. acs.org Such improvements are crucial for developing robust processes. Engineering can also enhance tolerance to organic solvents, which may be necessary to solubilize hydrophobic substrates like long-chain alcohols. acs.org
Table 3: Examples of Enhanced Enzyme Performance through Engineering and Immobilization
| Enzyme/System | Technique | Improvement | Application | Reference |
| Choline Oxidase | Structure-guided directed evolution | 20-fold increased kcat, +20°C thermostability, improved solvent tolerance | Oxidation of primary alcohols (e.g., hexan-1-ol) | acs.org |
| Candida parapsilosis ADH (CpsADH) | Immobilization on mesoporous silica (B1680970) nanoflowers (MSNs) | Higher stability than free enzyme; retained 52% activity after 5 cycles | Versatile alcohol oxidation module for multi-enzyme cascades | acs.org |
| ADH and Aldo-Keto Reductase (AKR) | Ordered, layered co-immobilization using SpyTag/SpyCatcher | Increased enzyme loading (1.7x vs. single layer), 80% activity retained after 6 cycles | Asymmetric synthesis of a chiral alcohol with in-situ NADPH regeneration | acs.org |
Role of 9 1,3 Dioxolan 2 Yl Nonan 1 Ol As a Building Block in Complex Organic Synthesis
Strategic Use as a Versatile Synthetic Intermediate
The strategic utility of 9-(1,3-dioxolan-2-yl)nonan-1-ol as a synthetic intermediate lies in the orthogonal reactivity of its two functional groups. The primary alcohol can undergo a variety of transformations, such as oxidation, esterification, or conversion to a leaving group, while the dioxolane-protected aldehyde remains inert under these conditions. This chemoselectivity is paramount in multi-step syntheses where precise control over reactivity is essential.
The long aliphatic chain of this building block makes it particularly suitable for the synthesis of natural products like insect pheromones and other long-chain organic molecules. For instance, the synthesis of various lepidopteran sex pheromones often involves the coupling of two smaller fragments, where one fragment is a bifunctional C9 or C10 unit. In such cases, a compound like this compound can serve as a key precursor.
The alcohol functionality can be converted into a variety of other groups, expanding its synthetic utility. For example, oxidation of the alcohol to an aldehyde or a carboxylic acid provides a handle for further carbon-carbon bond-forming reactions. Alternatively, conversion of the alcohol to a halide or a sulfonate ester transforms it into an excellent electrophile for substitution reactions.
Table 1: Representative Transformations of the Alcohol Moiety in this compound
| Transformation | Reagents and Conditions | Product Functional Group |
| Oxidation to Aldehyde | Pyridinium (B92312) chlorochromate (PCC), CH₂Cl₂ | Aldehyde |
| Oxidation to Carboxylic Acid | Jones reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid |
| Esterification | Acyl chloride, pyridine | Ester |
| Conversion to Alkyl Bromide | PBr₃ or CBr₄, PPh₃ | Alkyl Bromide |
| Conversion to Alkyl Tosylate | TsCl, pyridine | Alkyl Tosylate |
This table presents illustrative examples of reactions the alcohol functional group can undergo while the dioxolane protects the aldehyde.
Applications in Multi-Step Reaction Sequences for Diverse Molecular Targets
The true power of this compound is realized in its application within multi-step reaction sequences. The ability to sequentially unmask and react its two functional groups allows for the construction of complex molecules with a high degree of control. A common strategy involves first elaborating the carbon chain at the alcohol terminus, followed by deprotection of the dioxolane and subsequent reaction at the newly revealed aldehyde.
A prime example of its potential application is in the synthesis of insect pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes. For instance, in a hypothetical synthesis of a C17 pheromone, the alcohol end of this compound could be converted to a phosphonium (B103445) salt. This Wittig reagent could then be reacted with a C8 aldehyde to form the C17 carbon skeleton. Subsequent deprotection of the dioxolane would yield the aldehyde, which could then be reduced to the corresponding alcohol.
The following data table outlines a hypothetical multi-step sequence to a generic long-chain alcohol, illustrating the utility of this compound.
Table 2: Hypothetical Multi-Step Synthesis Utilizing this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Tosylation of Alcohol | TsCl, pyridine | 9-(1,3-Dioxolan-2-yl)nonyl tosylate |
| 2 | Nucleophilic Substitution | NaCN, DMSO | 10-(1,3-Dioxolan-2-yl)decanenitrile |
| 3 | Hydrolysis of Nitrile | aq. NaOH, then H₃O⁺ | 10-(1,3-Dioxolan-2-yl)decanoic acid |
| 4 | Deprotection of Aldehyde | aq. HCl, acetone (B3395972) | 10-Oxodecanoic acid |
| 5 | Reduction of Aldehyde | NaBH₄, MeOH | 10-Hydroxydecanoic acid |
This table provides a representative sequence showcasing the sequential manipulation of the functional groups.
Development of Novel Synthetic Routes Utilizing Dioxolane-Alcohol Bifunctionality
The bifunctionality of this compound inspires the development of novel and efficient synthetic routes. Creative strategies can be devised to construct complex molecular frameworks by taking advantage of the latent reactivity at one end of the molecule while performing transformations at the other.
One such strategy could involve an intramolecular reaction. For example, the alcohol could be oxidized to a carboxylic acid. After deprotection of the aldehyde, an intramolecular Wittig reaction could be envisioned to form a macrocyclic lactone, a structural motif present in some natural products.
Furthermore, the development of one-pot or tandem reactions that sequentially modify both functional groups without the need for isolation of intermediates is an active area of research. For example, a sequence could be designed where the alcohol is first converted to an azide, followed by deprotection and a subsequent intramolecular Staudinger ligation to form a cyclic imine.
The versatility of this building block also extends to its use in solid-phase synthesis, where the alcohol moiety can be attached to a solid support, allowing for the subsequent elaboration of the molecule in a stepwise fashion, with the final product being cleaved from the resin after deprotection of the aldehyde.
Table 3: Potential Novel Synthetic Strategies
| Strategy | Key Transformation | Potential Product Class |
| Intramolecular Cyclization | Intramolecular Wittig Reaction | Macrocyclic Lactones |
| Tandem Reaction | Staudinger Ligation | Cyclic Imines |
| Divergent Synthesis | Sequential functionalization of alcohol and aldehyde | Libraries of long-chain compounds |
This table outlines potential advanced synthetic strategies that can be developed based on the unique bifunctionality of the title compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
